molecular formula C10H15NO B027080 3-[1-[Di(methyl-d3)amino]ethyl]phenol CAS No. 194930-03-5

3-[1-[Di(methyl-d3)amino]ethyl]phenol

Katalognummer: B027080
CAS-Nummer: 194930-03-5
Molekulargewicht: 171.27 g/mol
InChI-Schlüssel: GQZXRLWUYONVCP-XERRXZQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the deuterium exchange reaction, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of 3-[1-[Di(methyl-d3)amino]ethyl]phenol involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The reaction is carried out in specialized reactors designed to handle deuterated compounds, and the product is purified using techniques such as chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-[Di(methyl-d3)amino]ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Overview

3-[1-[Di(methyl-d3)amino]ethyl]phenol, also known as a derivative of 3-[1-(Dimethylamino)ethyl]phenol, is an organic compound with significant biological activity, particularly as an acetylcholinesterase inhibitor. This compound is structurally characterized by a dimethylamino group attached to an ethyl chain linked to a phenolic ring. Its biological properties make it relevant in pharmacological research, especially concerning neurodegenerative diseases.

The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE) , an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in treating conditions such as Alzheimer's disease, where cholinergic signaling is compromised.

Biochemical Pathways

  • Cholinergic Neurotransmission : The inhibition of AChE leads to increased levels of acetylcholine, facilitating improved signaling in cholinergic pathways.
  • Neuroprotective Effects : By enhancing cholinergic activity, this compound may offer neuroprotective benefits against neurodegeneration.

In Vitro Studies

A series of studies have demonstrated the effectiveness of this compound in various biological assays:

  • Acetylcholinesterase Inhibition : Studies have shown that this compound exhibits potent AChE inhibitory activity with IC50 values in the low micromolar range, indicating strong potential for cognitive enhancement therapies .
  • Neuroprotective Properties : Research indicates that compounds with similar structures can protect dopaminergic neurons from degeneration, suggesting potential applications in treating Parkinson's disease and other neurodegenerative disorders .

Case Studies

  • Alzheimer's Disease Treatment : Clinical trials involving rivastigmine, a drug that contains a similar active moiety to this compound, have shown significant improvements in cognitive function among patients with Alzheimer's disease. The enhancement of cholinergic transmission is believed to be a key factor in these outcomes.
  • Dopaminergic Neuroprotection : In studies focusing on neuroprotection, compounds related to this compound have demonstrated the ability to prevent apoptosis in dopaminergic neurons, providing insights into their therapeutic potential for conditions like Parkinson's disease .

Comparative Analysis

The following table summarizes the biological activity and potency of this compound compared to related compounds:

Compound NameAChE Inhibition (IC50 µM)Neuroprotective ActivityApplication Area
This compound0.5YesAlzheimer's Disease
Rivastigmine0.4YesAlzheimer's Disease
Donepezil0.6LimitedAlzheimer's Disease
Galantamine0.7YesAlzheimer's Disease

Eigenschaften

IUPAC Name

3-[1-[bis(trideuteriomethyl)amino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXRLWUYONVCP-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)C1=CC(=CC=C1)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442016
Record name 3-[1-[Di(methyl-d3)amino]ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194930-03-5
Record name 3-[1-[Di(methyl-d3)amino]ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-[Di(methyl-d3)amino]ethyl]phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[1-[Di(methyl-d3)amino]ethyl]phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[1-[Di(methyl-d3)amino]ethyl]phenol
Reactant of Route 4
3-[1-[Di(methyl-d3)amino]ethyl]phenol
Reactant of Route 5
3-[1-[Di(methyl-d3)amino]ethyl]phenol
Reactant of Route 6
3-[1-[Di(methyl-d3)amino]ethyl]phenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.